![molecular formula C7H7N3O B1295668 7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL CAS No. 5528-57-4](/img/structure/B1295668.png)
7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL is a heterocyclic compound . It is part of the triazole family, which are known for their versatile biological activities . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of triazolo[4,3-A]pyridin derivatives involves aromatic nucleophilic substitution . The process includes the reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate .Molecular Structure Analysis
The molecular structure of 7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Chemical Reactions Analysis
Triazolo[4,3-A]pyridin derivatives have been found to exhibit significant inhibitory activity . For example, compounds 14, 13, and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL have been studied using spectroscopic methods . Its FTIR spectrum was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 .Scientific Research Applications
DNA Repair Inhibitor
7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL has been identified as a potent and selective DNA-Dependent Protein Kinase (DNA-PK) inhibitor . DNA-PK is a key component within the DNA damage response, responsible for recognizing and repairing double-strand DNA breaks via non-homologous end joining .
Cancer Treatment
This compound has shown potential as a c-Met kinase inhibitor . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. Inhibiting this protein can help control the growth of cancer cells .
Synthesis of Heterocyclic Compounds
7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL is used in the synthesis of heterocyclic compounds . These compounds have numerous applications in medicinal and pharmaceutical chemistry .
Treatment of Type II Diabetes
Triazolo[4,3-a]pyrazine derivatives, which include 7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL, are key pharmacophores of sitagliptin phosphate, a drug used for the treatment of type II diabetes mellitus .
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives have shown a wide range of biological activities, including antibacterial properties . This makes them important in drug discovery programs .
Synthesis of Customized Glycoconjugates
This compound is used in the synthesis of customized glycoconjugates . Glycoconjugates are molecules that result from the covalent link of a carbohydrate to another molecule, and they have numerous applications in biological research .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to exhibit significant biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Mode of Action
Compounds with similar structures have been found to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .
Result of Action
Compounds with similar structures have shown significant inhibitory activity against various cell lines .
Future Directions
properties
IUPAC Name |
7-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-2-3-10-6(4-5)8-9-7(10)11/h2-4H,1H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKVSKOMOCQCAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=O)N2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290737 |
Source
|
Record name | 7-methyl[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5528-57-4 |
Source
|
Record name | NSC70721 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-methyl[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.